molecular formula C6H7NNaO2S B149736 Sodium;4-aminobenzenesulfinate CAS No. 15898-44-9

Sodium;4-aminobenzenesulfinate

Cat. No.: B149736
CAS No.: 15898-44-9
M. Wt: 180.18 g/mol
InChI Key: CGIAMDBGLOWRRX-UHFFFAOYSA-N
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Description

This compound serves as a core structure for the development of derivatives with significant biological activities, including anticonvulsant and antidiabetic properties.

Mechanism of Action

Target of Action

Sodium;4-aminobenzenesulfinate, also known as 4-aminobenzenesulfonate, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

4-aminobenzenesulfonate acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, 4-aminobenzenesulfonate prevents the enzyme from interacting with PABA, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, 4-aminobenzenesulfonate effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that sulfonamides, the group of drugs to which 4-aminobenzenesulfonate belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of 4-aminobenzenesulfonate’s action is the inhibition of bacterial growth . By disrupting the folic acid metabolism cycle, it prevents bacteria from synthesizing the DNA they need to replicate . This makes 4-aminobenzenesulfonate an effective bacteriostatic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium;4-aminobenzenesulfinate typically involves the reaction of aniline with concentrated sulfuric acid. The reaction mixture is then poured into cold water to obtain a colorless precipitate of 4-aminobenzenesulfonic acid. After cooling, filtration, and drying, 4-aminobenzenesulfonic acid is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium;4-aminobenzenesulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bond-forming reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Scientific Research Applications

Sodium;4-aminobenzenesulfinate has a wide range of scientific research applications:

    Chemistry: It is used as a core structure for synthesizing various organosulfur compounds, which are valuable in different chemical reactions and processes.

    Biology: The compound’s derivatives have shown significant biological activities, including anticonvulsant and antidiabetic properties.

    Medicine: It is used in the development of pharmaceuticals due to its biological activities and potential therapeutic effects.

    Industry: this compound is used in the manufacture of azo dyes and as a pesticide for the prevention and control of wheat rust.

Comparison with Similar Compounds

  • Sulfanilic acid
  • 4-aminobenzenesulfonic acid
  • Benzenesulfonamide derivatives

Sodium;4-aminobenzenesulfinate stands out due to its specific applications in synthesizing valuable organosulfur compounds and its significant biological activities.

Properties

CAS No.

15898-44-9

Molecular Formula

C6H7NNaO2S

Molecular Weight

180.18 g/mol

IUPAC Name

sodium;4-aminobenzenesulfinate

InChI

InChI=1S/C6H7NO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,7H2,(H,8,9);

InChI Key

CGIAMDBGLOWRRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC=C1N)S(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)O.[Na]

Synonyms

p-Aminobenzenesulfinic Acid Monosodium Salt;  Sodium 4-Aminobenzenesulfinate

Origin of Product

United States

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